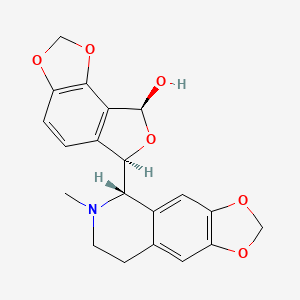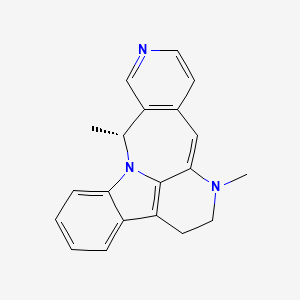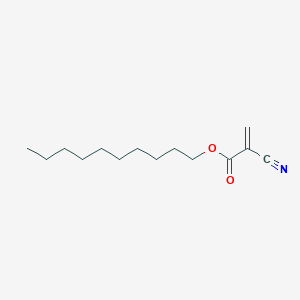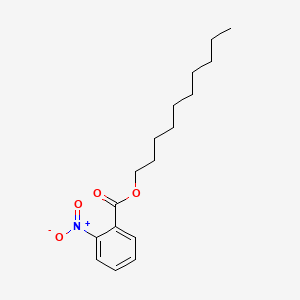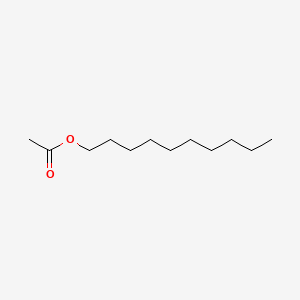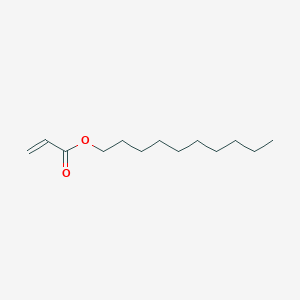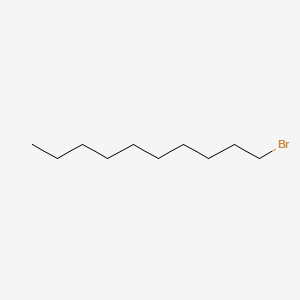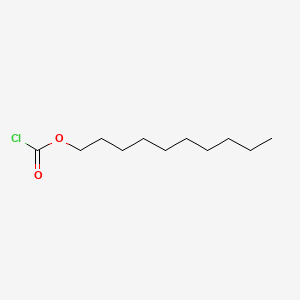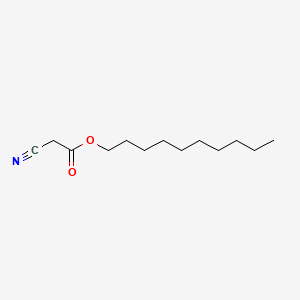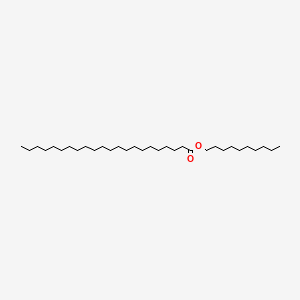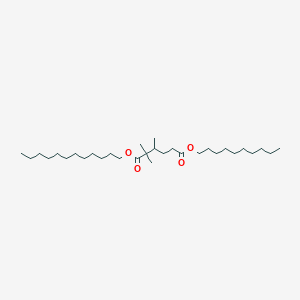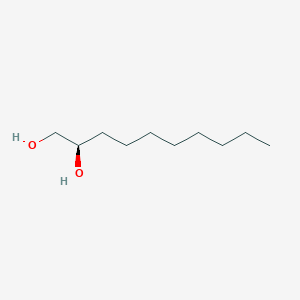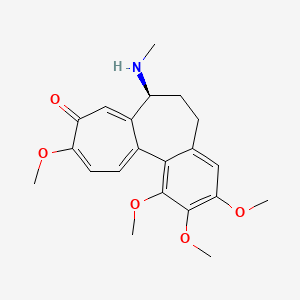
Demecolcine
Vue d'ensemble
Description
La démécolcine, également connue sous le nom de colcemide, est un dérivé synthétique de l'alcaloïde naturel colchicine. Elle est principalement utilisée en recherche scientifique et en médecine en raison de sa capacité à dépolymériser les microtubules, inhibant ainsi la division cellulaire. Ce composé est moins toxique que la colchicine et est souvent utilisé en chimiothérapie et dans les études cytogénétiques .
Applications De Recherche Scientifique
Demecolcine has a wide range of applications in scientific research:
Chemistry: It is used to study the dynamics of microtubules and their role in cell division.
Biology: this compound is employed in karyotyping and cell cycle research to arrest cells in metaphase.
Medicine: It is used in chemotherapy to improve the results of cancer radiotherapy by synchronizing tumor cells at the radiosensitive stage of the cell cycle.
Industry: this compound is used in the production of hybridomas for monoclonal antibody production
Mécanisme D'action
Target of Action
Demecolcine primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, segregating chromosomes during cell division .
Mode of Action
This compound acts by two distinct mechanisms. At very low concentrations, it binds to the plus end of the microtubule, suppressing microtubule dynamics . At higher concentrations, it promotes microtubule detachment from the microtubule organizing center . The detached microtubules with unprotected minus ends depolymerize over time .
Biochemical Pathways
This compound affects the normal functioning of microtubules, which are integral to the mitotic spindle, a structure necessary for chromosome segregation during cell division . By disrupting microtubule dynamics, this compound arrests cells in metaphase, a stage of mitosis . This disruption can lead to aneuploidy, a condition where cells have an abnormal number of chromosomes .
Pharmacokinetics
It is known that the compound is less toxic than its natural alkaloid counterpart, colchicine . This suggests that it may have a different absorption, distribution, metabolism, and excretion (ADME) profile, which could impact its bioavailability.
Result of Action
The primary result of this compound’s action is the disruption of normal cell division. By inhibiting spindle formation, it arrests cells in metaphase . This can be used to improve the results of cancer radiotherapy by synchronizing tumor cells at metaphase, the radiosensitive stage of the cell cycle . In research settings, it is used to induce aneuploidy or cause DNA fragmentation of chromosomes in micronuclei .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of the drug can affect its mode of action, with different effects observed at low and high concentrations . .
Analyse Biochimique
Biochemical Properties
Demecolcine depolymerizes microtubules and limits microtubule formation, thus arresting cells in metaphase . During cell division, this compound inhibits mitosis at metaphase by inhibiting spindle formation . It acts by two distinct mechanisms. At very low concentration, it binds to the microtubule plus end to suppress microtubule dynamics . At higher concentration, this compound can promote microtubule detachment from the microtubule organizing center .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by affecting the cell division process. By inhibiting spindle formation, it arrests cells in metaphase, which allows for cell harvest and karyotyping to be performed . It has been used medically to improve the results of cancer radiotherapy by synchronizing tumor cells at metaphase .
Molecular Mechanism
This compound acts as a microtubule-depolymerizing drug. At very low concentrations, it binds to the microtubule plus end, suppressing microtubule dynamics . At higher concentrations, this compound promotes microtubule detachment from the microtubule organizing center . Detached microtubules with unprotected minus ends depolymerize over time .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the cytotoxicity of the cells seems to correlate better with microtubule detachment . Lower concentrations affect microtubule dynamics and cell migration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the biosynthetic pathway where a series of specialized metabolic enzymes collectively convert 1-phenethyl-isoquinoline, a compound produced early in the biosynthetic pathway, to N-formyl-demecolcine .
Subcellular Localization
The subcellular localization of this compound varies in a cell cycle-dependent manner . During interphase, this compound is distributed throughout the cell and it accumulates at various positions in different stages .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La démécolcine est synthétisée à partir de la colchicine en remplaçant le groupe acétyle sur la partie amino par un groupe méthyle. Le processus implique plusieurs étapes, notamment la méthylation et la purification .
Méthodes de production industrielle : En milieu industriel, la démécolcine est produite par une série de réactions chimiques qui garantissent une pureté et un rendement élevés. Le processus implique généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la méthylation de la colchicine .
Types de réactions :
Oxydation : La démécolcine peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir la démécolcine en ses formes réduites, modifiant ainsi ses propriétés chimiques.
Substitution : La démécolcine peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont souvent utilisés.
Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'oxyde de démécolcine, tandis que la réduction peut produire de l'alcool de démécolcine .
4. Applications de la recherche scientifique
La démécolcine a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée pour étudier la dynamique des microtubules et leur rôle dans la division cellulaire.
Biologie : La démécolcine est utilisée en caryotypage et en recherche sur le cycle cellulaire pour arrêter les cellules en métaphase.
Médecine : Elle est utilisée en chimiothérapie pour améliorer les résultats de la radiothérapie du cancer en synchronisant les cellules tumorales au stade radiosensible du cycle cellulaire.
Industrie : La démécolcine est utilisée dans la production d'hybridomes pour la production d'anticorps monoclonaux
5. Mécanisme d'action
La démécolcine exerce ses effets en se liant à la tubuline, une protéine qui forme les microtubules. Cette liaison inhibe la polymérisation des microtubules, empêchant la formation du fuseau mitotique et arrêtant les cellules en métaphase. À faibles concentrations, la démécolcine supprime la dynamique des microtubules, tandis qu'à des concentrations plus élevées, elle favorise le détachement des microtubules du centre organisateur des microtubules .
Composés similaires :
Colchicine : Un alcaloïde naturel présentant des propriétés similaires de dépolymérisation des microtubules, mais une toxicité plus élevée.
Vinblastine : Un autre agent de dépolymérisation des microtubules utilisé en chimiothérapie.
Vincristine : Similaire à la vinblastine, utilisée dans le traitement du cancer.
Unicité : La démécolcine est unique en raison de sa toxicité inférieure à celle de la colchicine et de sa capacité à se lier à la tubuline plus rapidement. Cela en fait un outil précieux en recherche et en clinique .
Comparaison Avec Des Composés Similaires
Colchicine: A natural alkaloid with similar microtubule-depolymerizing properties but higher toxicity.
Vinblastine: Another microtubule-depolymerizing agent used in chemotherapy.
Vincristine: Similar to vinblastine, used in cancer treatment.
Uniqueness: Demecolcine is unique due to its lower toxicity compared to colchicine and its ability to bind to tubulin more rapidly. This makes it a valuable tool in both research and clinical settings .
Propriétés
IUPAC Name |
(7S)-1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJPGOLRFBJNIW-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020342 | |
| Record name | Colcemid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Demecolcine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13069 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
477-30-5 | |
| Record name | Demecolcine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demecolcine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demecolcine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13318 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Demecolcine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Demecolcine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Colcemid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Demecolcine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMECOLCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z01IVE25KI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Colcemid and how does it interact with this target?
A1: Colcemid primarily targets microtubules, which are essential components of the cytoskeleton involved in various cellular processes, including cell division. It binds to tubulin, the protein subunit of microtubules, preventing their assembly and promoting their disassembly [, , , , ].
Q2: What are the downstream consequences of Colcemid's interaction with microtubules?
A2: By disrupting microtubule dynamics, Colcemid interferes with several cellular processes:
- Mitotic Arrest: Colcemid disrupts the formation of the mitotic spindle, a structure composed of microtubules crucial for chromosome segregation during cell division. This leads to metaphase arrest, blocking cells in this stage of mitosis [, , , , ].
- Changes in Cell Morphology: Colcemid treatment can induce various morphological alterations in different cell types, including rounding up of cells, formation of membrane projections, and altered spreading patterns [, , , , ].
- Apoptosis Induction: Prolonged exposure to Colcemid can trigger apoptosis, a programmed cell death pathway, in certain cell types [, ].
- Effects on Intracellular Transport: Microtubules serve as tracks for intracellular transport. Colcemid disrupts this process, impacting the movement of organelles and molecules within the cell [, ].
Q3: What is the molecular formula and weight of Colcemid?
A3: Colcemid (Demecolcine) has the molecular formula C21H25NO5 and a molecular weight of 371.42 g/mol.
Q4: Is there any spectroscopic data available for Colcemid?
A4: While the provided research articles don't delve into detailed spectroscopic data, fluorescently labeled Colcemid analogs, like N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)--Colcemid (NBD-Colcemid), have been used in studies to investigate its binding interactions with proteins [].
Q5: How is Colcemid utilized in biological research?
A5: Colcemid is a valuable tool in various research areas:
- Cell Cycle Studies: Its ability to arrest cells in metaphase makes it useful for synchronizing cell populations, facilitating studies on cell cycle progression and regulation [, , ].
- Chromosome Analysis: Colcemid treatment is routinely used in karyotyping procedures to condense chromosomes, allowing for their visualization and analysis for genetic abnormalities [, , ].
- Cytoskeletal Research: Studying the effects of Colcemid on cells helps elucidate the roles of microtubules in diverse cellular processes, including cell division, morphology, and intracellular transport [, , , ].
- Cancer Research: Colcemid's anti-mitotic properties have led to its investigation as a potential anti-cancer agent. Understanding its mechanisms of action and resistance is crucial for developing more effective therapies [, , ].
Q6: Are there any therapeutic applications of Colcemid?
A6: Yes, Colcemid has been used in clinical settings for specific purposes:
Q7: What are the potential toxic effects associated with Colcemid?
A7: Colcemid, like other microtubule-disrupting agents, can exhibit toxicity, especially at higher doses or with prolonged exposure. Common side effects include:
Q8: What are the future research directions for Colcemid?
A8:
- Understanding Resistance Mechanisms: Further research is needed to elucidate the mechanisms underlying resistance to Colcemid and other microtubule-targeting agents to overcome drug resistance in cancer treatment [].
- Developing Safer Analogs: Exploring the structure-activity relationship of Colcemid can lead to the development of analogs with improved efficacy and reduced toxicity [, ].
- Targeted Drug Delivery: Strategies to deliver Colcemid specifically to cancer cells could enhance its therapeutic index and minimize systemic side effects [].
- Combination Therapies: Investigating the synergistic effects of Colcemid with other anti-cancer agents could potentially improve treatment outcomes [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


